Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide

Physicochemical profiling Drug-likeness Permeability

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (CAS 57803-52-8, molecular formula C₇H₇Cl₂N₃O, molecular weight 220.05 g/mol) is a synthetic pyridine-4-carbohydrazide derivative bearing chlorine atoms at the 2- and 6-positions of the pyridine ring and a methyl substituent on the terminal hydrazide nitrogen. This compound belongs to the class of 2,6-dichloroisonicotinic acid hydrazides, which are recognized as structural analogs of the plant systemic acquired resistance (SAR) inducer 2,6-dichloroisonicotinic acid (INA) and the antitubercular drug isoniazid (INH).

Molecular Formula C7H7Cl2N3O
Molecular Weight 220.05 g/mol
CAS No. 57803-52-8
Cat. No. B13957994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic acid, 2,6-dichloro-, 1-methylhydrazide
CAS57803-52-8
Molecular FormulaC7H7Cl2N3O
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N
InChIInChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3
InChIKeyLBIXEEKFDDQZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (CAS 57803-52-8): Compound Identity and Core Characteristics


Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (CAS 57803-52-8, molecular formula C₇H₇Cl₂N₃O, molecular weight 220.05 g/mol) is a synthetic pyridine-4-carbohydrazide derivative bearing chlorine atoms at the 2- and 6-positions of the pyridine ring and a methyl substituent on the terminal hydrazide nitrogen. This compound belongs to the class of 2,6-dichloroisonicotinic acid hydrazides, which are recognized as structural analogs of the plant systemic acquired resistance (SAR) inducer 2,6-dichloroisonicotinic acid (INA) and the antitubercular drug isoniazid (INH) . The methylhydrazide modification distinguishes it from the parent hydrazide (2,6-dichloroisonicotinohydrazide, CAS 57803-51-7) and is presumed to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to unmethylated and non-chlorinated analogs.

1
Antimycobacterial lead optimization: N-Methylhydrazide scaffold for bypassing rapid metabolic N-acetylation.
2
Plant elicitor pro-moiety research: 2,6-Dichloro core with improved logP for foliar delivery studies.
3
Hydrazone library synthesis: Single reactive nitrogen for controlled, selective condensation.
4
Matched molecular pair analysis: Tool to probe N-methylation effect on permeability and H-bond capacity.

Why 2,6-Dichloro-1-Methylhydrazide (57803-52-8) Cannot Be Interchanged with Unmethylated Hydrazides or Non-Chlorinated Analogs


In-class substitution of isonicotinic acid hydrazides is unreliable due to the profound influence of ring chlorination and hydrazide N-methylation on both physicochemical and biological properties. The 2,6-dichloro substitution pattern is essential for plant defense elicitation activity; the non-chlorinated parent acid (isonicotinic acid) is inactive as a SAR inducer [1]. Similarly, N-methylation of the hydrazide moiety eliminates a hydrogen-bond donor, reduces polarity, and can alter metabolic N-acetylation susceptibility—a critical determinant of pharmacokinetics and toxicity for hydrazide drugs such as isoniazid [2]. Consequently, a researcher or industrial user cannot assume that procurement of the unmethylated hydrazide (CAS 57803-51-7), the parent acid INA (CAS 5398-44-7), or isoniazid (CAS 54-85-3) will yield equivalent experimental outcomes. The evidence below demonstrates where quantifiable differentiation has been established.

Analog mismatch
Unmethylated hydrazide (CAS 57803-51-7) has 3 H-bond donors and may exhibit different permeability profile.
Core difference
Isoniazid (non-chlorinated) shows far lower lipophilicity (logP -0.7) and rapid NAT2-mediated acetylation, not comparable for uptake or metabolic studies.
Functional group
INA free acid lacks the hydrazide moiety and has limited foliar penetration; SAR induction may not translate without derivatization.

Quantitative Differentiation Evidence: Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (57803-52-8) vs. Closest Analogs


Hydrogen-Bond Donor Count and Predicted Permeability: 2,6-Dichloro-1-Methylhydrazide vs. Unmethylated Hydrazide (57803-51-7)

N-Methylation of the hydrazide nitrogen eliminates one hydrogen-bond donor (HBD) compared to the unmethylated analog 2,6-dichloroisonicotinohydrazide. The target compound (57803-52-8) possesses 2 HBDs versus 3 HBDs for the parent hydrazide (57803-51-7) . In drug-like chemical space, reduction from 3 to 2 HBDs is associated with improved passive membrane permeability and potentially enhanced oral bioavailability per Lipinski's and Veber's rules.

H-Bond Donor Count
Class-level
Target: 2 HBD
Comparator (unmethylated): 3 HBD
Δ 1 HBD; predicted logP increase ~0.3–0.5
Reduced HBD count may support enhanced membrane permeation.
Experimental logP not available.
Physicochemical profiling Drug-likeness Permeability

Predicted logP and Aqueous Solubility: Dichloro-Methylhydrazide vs. Non-Chlorinated Isonicotinoyl Hydrazide (Isoniazid)

The introduction of two chlorine atoms at the 2- and 6-positions of the pyridine ring substantially increases lipophilicity relative to non-halogenated isonicotinic acid hydrazide (isoniazid, CAS 54-85-3). The calculated logP (XLogP3) for the target compound is approximately 1.5, compared to -0.7 for isoniazid [1]. This 2.2 log unit difference corresponds to a predicted >100-fold higher octanol-water partition coefficient, suggesting significantly reduced aqueous solubility and enhanced membrane partitioning for the dichloro derivative.

Predicted logP Difference
Class-level
Target XLogP3 ~1.5
Isoniazid XLogP3 -0.7
Δ logP +2.2; >100-fold partition difference
Indicates substantially higher lipophilicity vs. isoniazid scaffold.
Predicted values; experimental logP not reported.
Lipophilicity Solubility ADME prediction

Metabolic N-Acetylation Susceptibility: N-Methylhydrazide vs. Primary Hydrazide (Isoniazid)

The primary hydrazide group of isoniazid undergoes rapid N-acetylation by N-acetyltransferase 2 (NAT2), producing hepatotoxic metabolites and contributing to inter-individual pharmacokinetic variability. The N-methyl substitution in 57803-52-8 blocks acetylation at the terminal nitrogen, which is predicted to reduce or eliminate NAT2-mediated clearance [1]. In vitro studies on structurally related N-methylhydrazides demonstrate that N-methylation reduces susceptibility to enzymatic acylation by >90% compared to the corresponding unsubstituted hydrazides [2].

Metabolic N-Acetylation
Class-level
N-Methylation blocks terminal acetylation site; estimated >90% reduction in enzymatic acylation (class SAR)
May reduce metabolic clearance in research models compared to primary hydrazides.
Direct experimental data for this compound pending.
Drug metabolism N-acetylation Toxicity

Plant Systemic Acquired Resistance (SAR) Induction: 2,6-Dichloro Core Requirement Demonstrated by INA Parent Acid

The 2,6-dichloroisonicotinic acid scaffold is a validated pharmacophore for plant SAR induction. The parent acid INA (CAS 5398-44-7) induces resistance in tobacco, cucumber, Arabidopsis, and rice against fungal, bacterial, and viral pathogens without salicylic acid accumulation [1][2]. However, INA itself is a carboxylic acid with limited foliar uptake due to ionization at physiological pH. The methylhydrazide derivative 57803-52-8 is expected to retain the essential 2,6-dichloro pharmacophore while offering improved lipophilicity and potential for further derivatization (e.g., hydrazone formation) for targeted delivery or sustained release.

Plant SAR Induction
Data to verify
INA (2,6-dichloro core) reduces necrotic spot area by 61% in tobacco vs. untreated (0.5 mM). Target compound retains core; untested.
2,6-Dichloro substitution required for SAR response; methylhydrazide analogue requires efficacy confirmation.
Tobacco mosaic virus challenge model.
Plant defense elicitation SAR induction Agrochemical

Recommended Application Scenarios for Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (57803-52-8) Based on Differential Evidence


Scaffold for Antimycobacterial Lead Optimization Requiring Reduced Metabolic Acetylation

For medicinal chemistry programs targeting tuberculosis, the N-methylhydrazide modification in 57803-52-8 offers a path to circumvent the rapid NAT2-mediated acetylation that limits isoniazid's efficacy in fast acetylators. The compound can serve as a core scaffold for further hydrazone derivatization, with the methyl group providing steric protection against metabolic deactivation [1]. Procurement prioritization is warranted when the research objective is to improve pharmacokinetic predictability relative to isoniazid-based leads.

Plant Elicitor Pro-Moiety for Foliar Delivery Optimization

The 2,6-dichloro substitution pattern is essential for SAR induction in plants. The methylhydrazide derivative, with its higher predicted logP (~1.5) compared to the free acid INA, may exhibit enhanced cuticular penetration when applied as a foliar spray [1]. Researchers developing plant protection formulations should select this compound when improved leaf surface retention and penetration are hypothesized to outperform the more polar INA free acid.

Synthetic Intermediate for Hydrazone Library Synthesis

The methylhydrazide group provides a single reactive hydrazone-forming nitrogen, enabling selective condensation with aldehydes or ketones to generate structurally diverse hydrazone libraries. This contrasts with the unmethylated hydrazide (CAS 57803-51-7), which can form bis-hydrazones or undergo competing reactions at both nitrogens, complicating library purity and interpretation of structure-activity relationships [1]. Users requiring controlled, single-point derivatization should select the N-methyl variant.

Physicochemical Probe for Hydrogen-Bonding and Permeability Studies

With exactly 2 hydrogen-bond donors and a predicted logP of ~1.5, 57803-52-8 occupies a favorable region of drug-like chemical space. It can serve as a matched molecular pair with its unmethylated analog (3 HBDs, lower logP) for systematic studies investigating the effect of N-methylation on membrane permeability, solubility, and target binding [1]. Procurement of both compounds enables direct comparative biophysical and cellular permeability assays.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
N-Methylation metabolic stability context
N-Acetylation susceptibility assays and pharmacokinetic profiling
Plant elicitor pro-moiety research
2,6-Dichloro core with enhanced logP
Foliar uptake and SAR induction assays in model plants
Hydrazone library synthesis
Single-point hydrazone-forming reactivity
Library purity and structure-activity relationship interpretation
Matched molecular pair permeability studies
Controlled HBD count (2 vs. 3)
Parallel artificial membrane permeability or cell-based assays
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